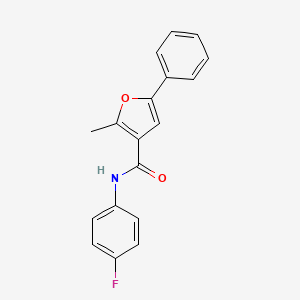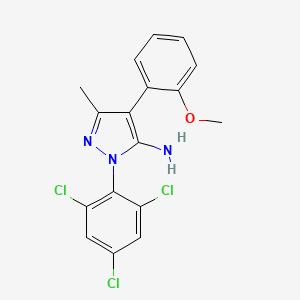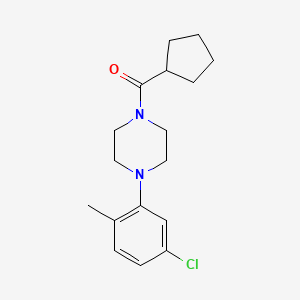
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide, also known as FPF, is a synthetic compound that belongs to the class of furanocarboxamides. FPF has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide exerts its pharmacological effects by selectively inhibiting the TRPV1 ion channel, which is expressed in sensory neurons and plays a key role in the sensation of pain and inflammation. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into the neuron, which results in the inhibition of neurotransmitter release and the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of the TRPV1 ion channel, with an IC50 value of 0.3 μM. This compound has also been shown to exhibit good oral bioavailability and pharmacokinetic properties in rats, with a half-life of 2.5 hours and a maximum plasma concentration of 1.2 μM. In vivo studies have demonstrated that this compound is effective in reducing pain and inflammation in various animal models, including thermal nociception, mechanical allodynia, and carrageenan-induced paw edema.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide has several advantages as a tool compound for studying TRPV1 channels in vitro and in vivo. It exhibits potent and selective inhibition of the TRPV1 channel, with minimal off-target effects. This compound also exhibits good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a tool compound, including its relatively short half-life and the potential for toxicity at high doses.
Zukünftige Richtungen
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide has several potential future directions for scientific research. In medicinal chemistry, this compound could be used as a lead compound for the development of novel analgesic and anti-inflammatory agents. In pharmacology, this compound could be used to study the role of TRPV1 channels in pain signaling and inflammation in various disease models, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. In neuroscience, this compound could be used to study the role of TRPV1 channels in nociception and pain sensation, and to develop novel therapies for chronic pain.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-methyl-5-phenyl-3-furamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of novel analgesic and anti-inflammatory agents. In pharmacology, this compound has been shown to exhibit potent and selective inhibition of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation. In neuroscience, this compound has been used as a tool compound to study the role of TRPV1 channels in pain signaling and nociception.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-16(11-17(22-12)13-5-3-2-4-6-13)18(21)20-15-9-7-14(19)8-10-15/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSCROLKGEUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-bromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684259.png)
![methyl {[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4684267.png)
![N-(4-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4684268.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B4684279.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4684280.png)
![6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)

![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684337.png)
![2-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4684346.png)

